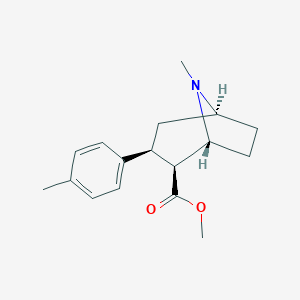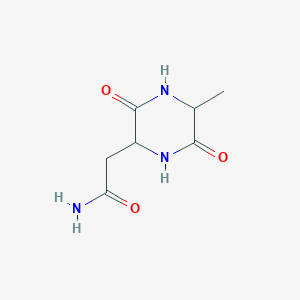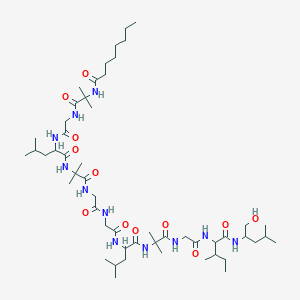
2-(4-methoxyphenoxy)-N-(5-quinolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenoxy)-N-(5-quinolinyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly abbreviated as MQA and is used as a tool in various biochemical and physiological studies.
作用机制
MQA binds to the catalytic domain of PARP-1 and inhibits its activity. This leads to the accumulation of DNA damage and ultimately cell death. The exact mechanism by which MQA induces autophagy is not fully understood, but it is thought to involve the activation of a protein complex called mTORC1.
Biochemical and Physiological Effects:
MQA has been shown to have a range of effects on cellular processes. In addition to inhibiting PARP-1 activity and inducing autophagy, it has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis. MQA has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
MQA has several advantages as a research tool. It is a potent inhibitor of PARP-1, making it useful in the study of DNA damage and repair. It also induces autophagy, which can be studied in the context of various diseases. However, there are also limitations to the use of MQA in lab experiments. It has been reported to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, the synthesis of MQA is complex and requires expertise in organic chemistry.
未来方向
There are several future directions for the study of MQA. One area of interest is its potential as a therapeutic agent for cancer. MQA has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy as a cancer treatment. Another area of interest is the study of autophagy induction by MQA, which could have implications for the treatment of neurodegenerative diseases. Finally, the development of more specific PARP-1 inhibitors based on the structure of MQA could lead to the development of new cancer treatments.
合成方法
MQA can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with 2-chloroacetyl chloride, followed by the reaction with 5-aminoquinoline. The final product is obtained through purification and isolation steps. The synthesis of MQA is a complex process that requires expertise in organic chemistry.
科学研究应用
MQA has been used as a research tool in various biochemical and physiological studies. It has been reported to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death. MQA has also been shown to induce autophagy, a process by which cells remove damaged or unwanted components. These properties make MQA a useful tool in the study of cellular processes and diseases such as cancer.
属性
产品名称 |
2-(4-methoxyphenoxy)-N-(5-quinolinyl)acetamide |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
2-(4-methoxyphenoxy)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-7-9-14(10-8-13)23-12-18(21)20-17-6-2-5-16-15(17)4-3-11-19-16/h2-11H,12H2,1H3,(H,20,21) |
InChI 键 |
ORYXQCBCLOXGGZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
规范 SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)

![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)

![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)
![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)